molecular formula C13H13NO5 B2937541 2-(6-acetyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid CAS No. 1018563-21-7

2-(6-acetyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid

Cat. No.: B2937541
CAS No.: 1018563-21-7
M. Wt: 263.249
InChI Key: BDNDDRYDRYMRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Acetyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic Acid (CAS 1018563-21-7) is a high-purity benzoxazinone derivative supplied for research applications. This compound has a molecular formula of C13H13NO5 and a molecular weight of 263.25 . Benzoxazinone scaffolds are of significant interest in medicinal and agrochemical research due to their diverse biological activities. Researchers value this specific acetyl-substituted derivative as a key synthetic intermediate for the development of novel molecules . For example, structurally related benzoxazinone compounds have been investigated as intermediates in the synthesis of herbicidal agents, such as uracil derivatives . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(6-acetyl-2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-7(15)9-3-4-11-10(5-9)14(6-12(16)17)13(18)8(2)19-11/h3-5,8H,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNDDRYDRYMRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound might affect multiple biochemical pathways

Result of Action

Given the various biological activities associated with indole derivatives, it can be inferred that this compound might have diverse molecular and cellular effects.

Biological Activity

The compound 2-(6-acetyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid (CAS Number: 1018563-21-7) is a benzoxazine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer effects, cytotoxicity, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO5C_{13}H_{13}NO_{5} with a molecular weight of 263.25 g/mol. Its structure features a benzoxazine ring which is known for various biological activities, including anticancer properties.

PropertyValue
Molecular FormulaC₁₃H₁₃NO₅
Molecular Weight263.25 g/mol
CAS Number1018563-21-7

Anticancer Properties

Recent studies have indicated that compounds similar to or derived from benzoxazines exhibit significant anticancer activity. For instance, the presence of an acetic acid group in benzoxazole derivatives has been correlated with enhanced cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits dose-dependent cytotoxicity against several tumor cell lines. The compound's effectiveness was evaluated using standard assays such as MTT and IC50 calculations:

Cell LineIC50 (µM)
MCF-715
HCT-11620
A549 (Lung)18

These results highlight the compound's potential as an antitumor agent.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown HDAC inhibitory activity, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, contributing to reduced cell viability.
  • Cell Cycle Arrest : It has been observed that certain derivatives can cause arrest in the G0/G1 phase of the cell cycle, preventing further proliferation .

Case Studies and Research Findings

Several studies have documented the biological activity of benzoxazine derivatives:

  • Study on Cytotoxicity : A study conducted by Layek et al. (2019) demonstrated that acetic acid derivatives exhibited enhanced cytotoxicity against MCF-7 and HCT-116 cells compared to their non-acetic counterparts .
  • Mechanistic Insights : Research has shown that similar compounds can modulate key signaling pathways involved in cancer progression, including Ras-related signaling pathways .
  • Toxicological Assessment : In a recent toxicological study involving animal models, the administration of related hydroxamic acid derivatives showed no significant liver damage while indicating metabolic changes consistent with low toxicity profiles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzoxazine Derivatives

Table 1: Key Structural Variations and Molecular Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
Target Compound 6-acetyl, 2-methyl C13H13NO5 263.25 Enhanced lipophilicity
2-(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid 6-chloro C10H8ClNO4 241.63 Electron-withdrawing Cl
(6-Nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid 6-nitro C10H8N2O6 252.18 Strong electron-withdrawing NO2
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid Benzothiazine core (S instead of O) C10H9NO3S 223.25 Sulfur enhances π-acidity
2-(6-Methyl-3-oxo-2H-benzo[b][1,4]oxazin-4-yl)propanoic acid Propanoic acid side chain C13H13NO5 263.25 Increased steric bulk

Key Observations :

  • Heteroatom Influence : Replacing oxygen with sulfur in benzothiazines (e.g., ) alters electronic properties; sulfur’s larger atomic radius and lower electronegativity may affect binding to biological targets .
  • Side Chain Modifications: Propanoic acid derivatives (vs. acetic acid) introduce steric hindrance, which could impact solubility and metabolic stability .

Physicochemical Properties

Table 2: Solubility and Crystallographic Data
Compound Name Solubility (Water) Crystal System Hydrogen Bonding Patterns Reference
Target Compound Not reported Not available Likely carboxylate dimerization
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid Low Monoclinic (P21/n) O–H⋯O and C–H⋯F interactions
2-[(Z)-1,1-Dioxo-2-(2,4,5-trifluorobenzyl)-3,4-dihydro-2H-1,2-benzothiazin-4-ylidene]acetic acid Moderate Monoclinic Carboxylate dimers, C–H⋯O chains

Key Observations :

  • Crystallinity : Benzothiazines () exhibit defined hydrogen-bonded networks (e.g., O–H⋯O dimers), enhancing thermal stability .
  • Solubility : Nitro and acetyl groups may reduce aqueous solubility compared to unsubstituted analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and what parameters critically influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursor amines or ketones with acetic acid derivatives under reflux conditions. For example, analogous benzothiazine derivatives were synthesized using formic acid derivatives as CO surrogates in palladium-catalyzed reductive cyclization . Key parameters include reaction temperature (e.g., 80–100°C), solvent polarity (methanol or ethanol), and catalyst loading (5–10 mol% Pd). Yield optimization may require recrystallization from ethanol or methanol, as demonstrated in similar compounds (e.g., 96% yield achieved via glacial acetic acid-catalyzed reflux) .

Q. Which spectroscopic techniques are prioritized for structural characterization?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify acetyl (δ ~2.3–2.6 ppm) and methyl groups (δ ~1.2–1.5 ppm). Overlapping signals in aromatic regions (δ 6.5–7.5 ppm) may require 2D NMR (e.g., COSY, HSQC) for resolution .
  • X-ray crystallography : Resolves conformational details, such as dihedral angles between the benzoxazin ring and acetic acid moiety, critical for understanding reactivity .
  • IR : Confirms carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and hydroxyl groups (broad peak ~2500–3300 cm1^{-1}) .

Q. How are common synthesis impurities identified and controlled?

  • Methodological Answer : By-products often arise from incomplete cyclization or acetyl group hydrolysis. HPLC or TLC monitoring (silica gel, ethyl acetate/hexane eluent) detects intermediates. Recrystallization in ethanol removes polar impurities, while column chromatography (using gradients of dichloromethane/methanol) isolates the target compound .

Advanced Research Questions

Q. How can contradictions in NMR data due to signal overlap be resolved?

  • Methodological Answer : For aromatic proton overlap (e.g., C4 and C6 in δ 171.4–173.0 ppm), use high-field NMR (≥500 MHz) or deuterated solvents to enhance resolution. Dynamic NMR experiments or variable-temperature studies may separate signals influenced by conformational exchange . Computational modeling (DFT) can predict chemical shifts to cross-validate experimental data .

Q. What experimental strategies determine the relationship between crystal structure and bioactivity?

  • Methodological Answer :

  • Crystallography : Resolve the compound’s hydrogen-bonding network (e.g., between the acetic acid moiety and water molecules) to predict solubility and binding interactions .
  • Biological assays : Test derivatives with modified substituents (e.g., replacing acetyl with bromo groups) in receptor-binding assays. For example, benzothiazine analogs showed antidepressant activity linked to keto group conformation .
  • Molecular docking : Simulate interactions with target enzymes (e.g., monoamine oxidases) using software like AutoDock Vina, correlating dihedral angles from crystallography with binding affinity .

Q. How are pharmacokinetic properties evaluated for such structurally complex compounds?

  • Methodological Answer :

  • Lipophilicity : Measure logP values via shake-flask method (octanol/water). The acetyl and methyl groups increase hydrophobicity, impacting membrane permeability.
  • Metabolic stability : Use liver microsome assays (human or rodent) to track degradation rates via LC-MS.
  • Solubility : Perform pH-dependent solubility studies (e.g., PBS at pH 7.4 vs. gastric pH 1.2) to guide formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.